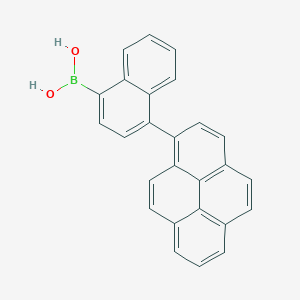
(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid is an organic compound with the molecular formula C26H17BO2 It is a boronic acid derivative that features a pyrene moiety attached to a naphthalene ring, making it a polycyclic aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyren-1-yl)naphthalen-1-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., bromopyrene), boronic acid (e.g., naphthalen-1-ylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction mixture is typically heated to reflux temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a reagent in the Suzuki-Miyaura cross-coupling reaction to form complex biaryl structures.
Biological Research: Investigated for its potential interactions with biological molecules and its use in bioimaging and biosensing applications.
Mecanismo De Acción
The mechanism of action of (4-(Pyren-1-yl)naphthalen-1-yl)boronic acid in its various applications involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The boronic acid group interacts with the palladium catalyst to facilitate the transfer of the aryl group to the target molecule, forming a new biaryl compound. This process involves several key steps:
Oxidative Addition: The aryl halide reacts with the palladium catalyst to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The new biaryl compound is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Naphthalen-1-ylboronic Acid: A boronic acid with a naphthalene ring, similar to one part of this compound.
Pyren-1-ylboronic Acid: A boronic acid with a pyrene moiety, similar to the other part of this compound.
Uniqueness
The uniqueness of this compound lies in its combination of both pyrene and naphthalene moieties, which imparts unique electronic and optical properties. This makes it particularly valuable in applications requiring specific interactions with light or electronic materials.
Propiedades
Fórmula molecular |
C26H17BO2 |
|---|---|
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
(4-pyren-1-ylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C26H17BO2/c28-27(29)24-15-14-20(19-6-1-2-7-22(19)24)21-12-10-18-9-8-16-4-3-5-17-11-13-23(21)26(18)25(16)17/h1-15,28-29H |
Clave InChI |
KPCAKJKREJTFNT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C2=CC=CC=C12)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


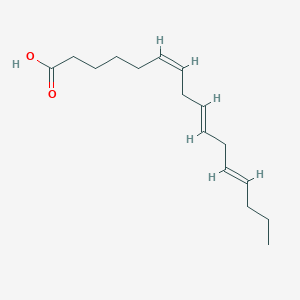
![2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B13355683.png)
![N,N-dimethyl-3-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13355684.png)


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355719.png)

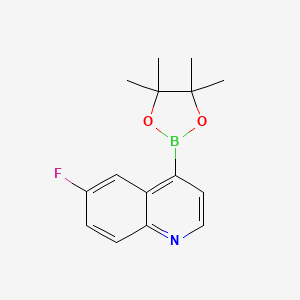
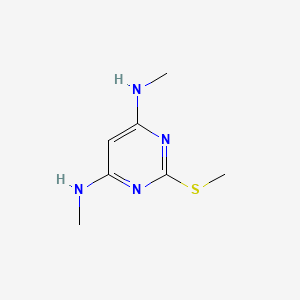
![tert-Butyl 9-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13355742.png)
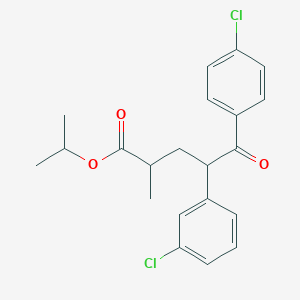
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355763.png)
![5-Chloro-2-methoxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13355771.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B13355775.png)
